biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
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Overview
Description
Biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound featuring a biphenyl group and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multiple steps, including the formation of the biphenyl core and the quinoline derivative. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a methylene compound in the presence of a base.
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is used to form the biphenyl core by coupling a boronic acid with a halide.
Cyclization Reactions: These reactions are used to form the quinoline derivative, often involving the use of sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield dihydroquinoline derivatives .
Scientific Research Applications
Biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl Derivatives: Compounds with similar biphenyl cores, such as biphenyl-4-carboxylic acid.
Quinoline Derivatives: Compounds with similar quinoline structures, such as quinoline-4-carboxylic acid.
Uniqueness
Biphenyl-4-yl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is unique due to its combination of biphenyl and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C26H21NO2S3 |
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Molecular Weight |
475.7 g/mol |
IUPAC Name |
(6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C26H21NO2S3/c1-26(2)23-21(25(30)32-31-23)19-10-7-11-20(29-3)22(19)27(26)24(28)18-14-12-17(13-15-18)16-8-5-4-6-9-16/h4-15H,1-3H3 |
InChI Key |
SOOIGTPUACQAED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=CC=C3)OC)C(=S)SS2)C |
Origin of Product |
United States |
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